Abexinostat, also known by its developmental code names S78454 and PCI-24781, is an orally bioavailable, hydroxamate-containing, pan-histone deacetylase (HDAC) inhibitor. [ [], [] ] It is classified as an antineoplastic and radiosensitizing agent due to its ability to inhibit the growth of tumor cells and enhance their sensitivity to radiation therapy. [ [], [] ]
Abexinostat exerts its effects by inhibiting HDACs, a class of enzymes responsible for removing acetyl groups from histone proteins. This inhibition leads to the accumulation of highly acetylated histones, which in turn promotes chromatin remodeling and influences gene expression. [ [], [] ] Specifically, Abexinostat promotes the selective transcription of tumor suppressor genes and inhibits the expression of genes involved in tumor cell division and survival. [ [], [] ]
Abexinostat, also known by its developmental code PCI-24781, is derived from hydroxamic acid. It was developed with the aim of enhancing the efficacy of cancer therapies by targeting histone deacetylases, which play a crucial role in regulating gene expression through chromatin remodeling. The compound has been studied extensively in preclinical and clinical settings for its effects on tumor growth and differentiation in various cancer types, including sarcomas and hematological malignancies .
The synthesis of abexinostat involves several key steps:
Abexinostat has a complex molecular structure characterized by the following features:
Abexinostat participates in several chemical reactions relevant to its function as an inhibitor:
The mechanism by which abexinostat exerts its pharmacological effects involves:
Abexinostat exhibits several notable physical and chemical properties:
Abexinostat has significant scientific applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3